molecular formula C23H20N2O3 B2452777 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide CAS No. 1105205-20-6

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2452777
CAS No.: 1105205-20-6
M. Wt: 372.424
InChI Key: LFIPKWGBUKKZRZ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
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Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Furan and its derivatives are known for their broad range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. Furan fatty acids, for instance, are found in various natural sources and have been reported to exhibit health benefits, such as antioxidant and anti-inflammatory activities, although their role in diseases like diabetes and renal health remains controversial (Xu et al., 2017). The presence of a furan ring in a molecule can significantly influence its bioactivity, making it a valuable moiety in drug development.

Isoxazole Compounds in Drug Discovery

Isoxazoles are an important class of heterocycles in drug design due to their anticancer properties among other therapeutic potentials. Natural products containing isoxazoline derivatives have been recognized for their importance in medicinal chemistry, highlighting the versatility of isoxazole moieties in contributing to the bioactivity of compounds (Kaur et al., 2014).

Propanamide Functional Group

Propanamides and related structures are key in various pharmacological agents, acting as central nervous system drugs, antiepileptics, and in treating other conditions. The modification of propanamide structures can lead to significant alterations in the pharmacological activity of compounds, showcasing the critical role of this functional group in medicinal chemistry (Peters & Sorkin, 1993).

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-23(24-16-19-14-22(28-25-19)21-12-7-13-27-21)15-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20H,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIPKWGBUKKZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NOC(=C2)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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